molecular formula C12H22BrNO3 B13334374 tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B13334374
M. Wt: 308.21 g/mol
InChI Key: FMWOIHBPFFNPSW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually refluxed in an organic solvent such as dichloromethane or tetrahydrofuran to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include primary and secondary alcohols.

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation reactions, while the ester group can undergo reduction. These reactions are mediated by various molecular targets and pathways, depending on the specific application and reaction conditions.

Comparison with Similar Compounds

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl bromoacetate: Similar in structure but lacks the piperidine ring.

    3-Bromomethyl-3-methoxypiperidine: Similar but without the tert-butyl ester group.

    tert-Butyl 3-methoxypiperidine-1-carboxylate: Similar but without the bromomethyl group.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3

InChI Key

FMWOIHBPFFNPSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC

Origin of Product

United States

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